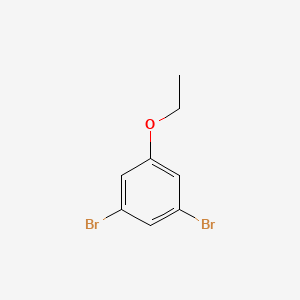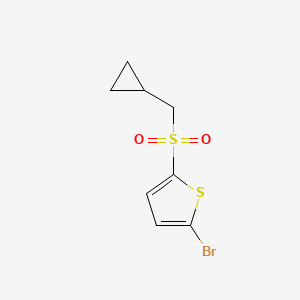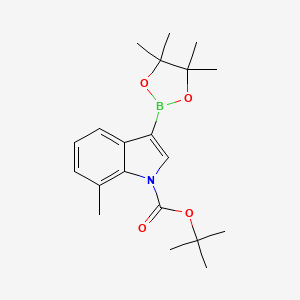
1,3-Dibromo-5-ethoxybenzene
Vue d'ensemble
Description
1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-ethoxybenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .Applications De Recherche Scientifique
Synthesis of Derivatives : 1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-ethoxybenzene, are valuable precursors for organic transformations, especially in reactions based on benzynes (Diemer, Leroux, & Colobert, 2011).
Layered Coordination Frameworks : 1,3-Dibromo-5-ethoxybenzene analogs are used in synthesizing layered coordination frameworks with metals like copper, demonstrating the compound's potential in materials science (McHugh et al., 2020).
Electrosynthesis of Polymers : Electrosynthesis of polymers using derivatives of 1,3-Dibromo-5-ethoxybenzene indicates its role in polymer chemistry (Moustafid et al., 1991).
Host-Guest Chemistry : Studies on host-guest chemistry involving similar compounds demonstrate its potential applications in creating complex molecular systems (Song et al., 2008).
Catalysis in Organic Synthesis : The compound and its analogs are used as catalysts for organic reactions, highlighting its role in synthetic chemistry (Ghorbani‐Vaghei et al., 2015).
Photocatalytic Degradation Studies : Studies on photocatalytic degradation of similar compounds suggest its potential in environmental applications, such as water treatment (Ökte et al., 2001).
Electrochemical Applications : Research on the electrochemical destruction of organic compounds including those structurally related to 1,3-Dibromo-5-ethoxybenzene, underlines its importance in waste-water treatment (Zhelovitskaya et al., 2020).
Conformational Studies : Conformational properties of ethoxybenzene, related to 1,3-Dibromo-5-ethoxybenzene, have been explored through laser-jet spectroscopy, indicating its application in molecular structure analysis (Egawa, Yamamoto, & Daigoku, 2010).
Corrosion Inhibition : Derivatives of 1,3-Dibromo-5-ethoxybenzene are investigated as corrosion inhibitors, which is critical in materials engineering (Verma et al., 2015).
Pincer Complexes in Nickel Catalysis : Its derivatives are used in the preparation and study of nickel pincer complexes, relevant in catalytic applications (Cloutier et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1,3-Dibromo-5-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1,3-Dibromo-5-ethoxybenzene interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway affected by 1,3-Dibromo-5-ethoxybenzene is the Electrophilic Aromatic Substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .
Pharmacokinetics
The compound’s molecular weight is 314402 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s interaction with the benzene ring through electrophilic aromatic substitution could potentially lead to the formation of new compounds
Propriétés
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136265-19-5 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)